molecular formula C11H15NO2 B2914645 Ethyl 2-amino-2-phenylpropanoate CAS No. 20398-59-8

Ethyl 2-amino-2-phenylpropanoate

Cat. No.: B2914645
CAS No.: 20398-59-8
M. Wt: 193.246
InChI Key: INIZIUDFZIBLPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-phenylpropanoate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylalanine with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as esterification, where the carboxyl group of phenylalanine is converted into an ester group using ethanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-phenylpropanoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-amino-2-phenylpropanoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial purposes.

Properties

IUPAC Name

ethyl 2-amino-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIZIUDFZIBLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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